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Compound of Interest |

Compound Name: Homoveratrylamine hydrochloride
CAS No.: 635-85-8
Cat. No.: B158231
- 7

Executive Technical Summary

Homoveratrylamine Hydrochloride (3,4-Dimethoxyphenethylamine HCI) is the chloride salt of
a phenethylamine derivative. It serves as a critical "aromatic scaffold" in the synthesis of
iIsoquinoline alkaloids and major cardiovascular drugs, most notably Verapamil.

Its structural significance lies in the 3,4-dimethoxy substitution pattern.[1] These electron-
donating groups (EDGSs) activate the benzene ring, making it highly susceptible to electrophilic
aromatic substitution—specifically cyclization at the para position to the 3-methoxy group
(position 6).[1] This reactivity is the cornerstone of the Pictet-Spengler reaction, allowing for the
rapid construction of tetrahydroisoquinoline cores.[1]
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Property Specification
2-(3,4-Dimethoxyphenyl)ethanamine

UPAC Name hy(drochloride e

CAS (HCI Salt) 635-85-8 (Free base: 120-20-7)

Formula

Molecular Weight 217.69 g/mol

Melting Point 150-153 °C (lit.)[1][2][3][4][5]

Solubility High: Water, DMSO, Methanol; Low: Et20,

Hexanes

Molecular Architecture & Electronic Properties

The molecule consists of three distinct structural domains that dictate its chemical behavior:

e The Phenethylamine Backbone: A flexible ethyl chain linking the aromatic ring to the amine.
In the HCI form, the nitrogen is protonated (

), increasing stability and water solubility compared to the liquid free base.

o The Aromatic Core: The benzene ring is electron-rich due to the resonance effect (+M) of the
two methoxy oxygens.

e The 3,4-Dimethoxy Pattern: This specific arrangement directs incoming electrophiles to the
6-position (sterically less hindered than position 2 and electronically activated).[1] This "pre-
programmed" reactivity is vital for ring closure reactions.

Visualization: Chemical Structure & Numbering

The following diagram illustrates the atom numbering used in NMR assignments and reaction
mechanisms.
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C6
(Reactive)

Figure 1: Homoveratrylamine HCI Structure. Note the C6 position is activated for cyclization.

Click to download full resolution via product page
Spectroscopic Fingerprint (Validation)
For researchers verifying the identity of their starting material, the Proton NMR (

H-NMR) spectrum in DMSO-

provides a distinct fingerprint.[1] The separation of the methoxy signals and the broad
ammonium peak are key quality indicators.

H-NMR Assignment Table (DMSO- , 400 MHz)
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Chemical Shift
( Lo . . Structural
Multiplicity Integration Assignment .
Insight
» Ppm)
Exchangeable
. protons;
8.00 — 8.30 Broad Singlet 3H o
indicates salt
formation.[1]
Aromatic protons
6.85-6.90 Multiplet 2H Ar-H (C2, C5) meta/para to
alkyl chain.
Aromatic proton
Doublet of
6.75 1H Ar-H (C6) ortho to alkyl
doublets ]
chain.
Methoxy group.
3.73 Singlet 3H y grotp
[1]
Methoxy group
3.71 Singlet 3H (often overlaps
with 3-OMe).[1]
Methylene
2.95-3.05 Multiplet 2H adjacent to
Nitrogen.[1]
_ Benzylic
2.75-2.85 Multiplet 2H

methylene.[1]

IR Spectroscopy Markers:

e 2800-3000 cm~1: C-H stretching (Alkyl & Aromatic).

e ~1515cm~1 & 1590 cm~1: Aromatic ring skeletal vibrations.

e 1260 cm~1: C-O stretching (Ar-O-C ether linkage).
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Synthetic Utility: The Pictet-Spengler Reaction

The primary utility of Homoveratrylamine is its conversion into tetrahydroisoquinolines. This
occurs via the Pictet-Spengler reaction, where the amine condenses with an aldehyde (or
ketone) to form an imine (Schiff base), which then undergoes acid-catalyzed cyclization.[1]

Mechanism Causality:
¢ Imine Formation: The amine attacks the carbonyl carbon.

o Protonation: The imine nitrogen is protonated, increasing the electrophilicity of the iminium
carbon.

o Cyclization: The electron-rich C6 position of the aromatic ring attacks the electrophilic
iminium carbon. The 3-OMe group is crucial here; it donates electron density via resonance
to C6, lowering the activation energy for this step.[1]

Visualization: Pictet-Spengler Pathway[1]

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://cymitquimica.com/cas/120-20-7/
https://cymitquimica.com/cas/120-20-7/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Homoveratrylamine + Aldehyde (R-CHO)
(Amine Nucleophile) + Acid Catalyst (H+)
1

1

/
Condensation (-H20)/

.

Step 1: Schiff Base Formation
(Imine Intermediate)

Acid Catalyst

Step 2: Protonation to Iminium lon
(Highly Electrophilic)

6-endo-trig

Step 3: Intramolecular Cyclization
(Attack from C6 Position)

Re-aromatization

6,7-Dimethoxy-1,2,3,4-

tetrahydroisoquinoline

Figure 2: Mechanism of Pictet-Spengler Cyclization utilizing Homoveratrylamine.

Click to download full resolution via product page
[11[4]

Experimental Protocol: Synthesis of N-
Formylhomoveratrylamine

Before cyclization (in some variations of the Bischler-Napieralski reaction) or as a protection
step, formylation is a standard procedure. This protocol demonstrates the handling of the HCI
salt.[6][7]

Objective: Convert Homoveratrylamine HCI to N-[2-(3,4-dimethoxyphenyl)ethyl]lformamide.
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Reagents

e Homoveratrylamine HCI (10 mmol, 2.17 g)
» Ethyl Formate (Excess, solvent/reagent)
e Triethylamine (

, 1.1 eq) to free the base.

o Reflux condenser, magnetic stirrer.

Step-by-Step Workflow

e Free Base Liberation:

[¢]

Dissolve 2.17 g of Homoveratrylamine HCI in 20 mL of water.

o

Add 10 mL of 10% NaOH solution (pH > 10).

o

Extract with Dichloromethane (DCM) (

mL).

[¢]

Dry organic layer over

, filter, and evaporate to obtain the free base oil.

[¢]

Checkpoint: Ensure the oll is pale yellow; dark brown indicates oxidation.

e Formylation:

o

Transfer the oil to a round-bottom flask.[1]

[¢]

Add 10 mL of Ethyl Formate (acts as reagent and solvent).

Reflux at 55—-60 °C for 4—6 hours.

[¢]

o

Monitoring: Check TLC (SiO2, EtOAc:Hexane 1:1). The amine spot (baseline/low Rf)
should disappear; the amide spot appears higher.
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o Workup:
o Evaporate excess ethyl formate under reduced pressure.

o The residue will solidify upon cooling (N-formyl derivative MP: ~31-34 °C).

Visualization: Experimental Workflow

SLNGIVEETYETEN  Liberate Base T Neutralization | Nucleophilic Acyl Sub. TS E{DAN) Remove Solvent T Evaporation | _Yield ~90% N N-Formyl
HCI Salt & (NaOH/DCM) @ Ethyl Formate &4 & Drying Derivative

Figure 3: Conversion of Homoveratrylamine HCI to Formamide Derivative.

Click to download full resolution via product page

Quality Control & Safety (E-E-A-T)
Handling the Salt vs. Free Base

o Hygroscopicity: The HCI salt is moderately hygroscopic. Store in a desiccator. If the white
powder turns into a sticky gum, it has absorbed moisture; recrystallize from Ethanol/Ether.

o Oxidation: The free base is sensitive to air (oxidation of the amine). Always prepare the free
base immediately before use or store under Argon at 4°C. The HCI salt is stable at room
temperature for years if kept dry.

Safety Profile
o GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
o Toxicology: While structurally related to mescaline, Homoveratrylamine lacks the 5-methoxy

group required for significant hallucinogenic activity, but it should still be handled with
standard PPE (gloves, fume hood) to avoid inhalation of dust.
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* Whaley, W. M., & Govindachari, T. R. (1951).The Pictet-Spengler Synthesis of
Tetrahydroisoquinolines. Organic Reactions, 6, 151. (Classic mechanism grounding).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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